2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one
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Overview
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one is a complex organic compound that features a tetrazole ring, a cyclopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one likely involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclopropyl group, and the coupling of the thiophene ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The compound could undergo substitution reactions where one functional group is replaced by another, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but might include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler hydrocarbon derivative.
Scientific Research Applications
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biological studies, particularly if it interacts with specific enzymes or receptors.
Medicine: Possible applications in drug development, especially if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetrazole derivatives, cyclopropyl-containing compounds, and thiophene-based molecules. Examples could include:
- 1-Cyclopropyl-1H-tetrazole
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-(1-Cyclopropyl-1H-tetrazol-5-ylthio)acetophenone
Properties
Molecular Formula |
C11H12N4OS2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H12N4OS2/c1-7-2-5-10(18-7)9(16)6-17-11-12-13-14-15(11)8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
InChI Key |
BMCKFXHRIYBDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CSC2=NN=NN2C3CC3 |
Origin of Product |
United States |
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